Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
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Overview
Description
Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound with a molecular formula of C24H23ClF3N3O2S and a molecular weight of 509.9715 . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves multiple steps, starting with the preparation of the benzodiazepine core. This is typically achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone. The resulting intermediate is then subjected to further functionalization to introduce the thienyl and methoxy groups .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the interactions between benzodiazepines and their biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride apart from these compounds is its unique chemical structure, which imparts distinct pharmacological properties. The presence of the thienyl group, in particular, may contribute to its specific binding affinity and efficacy .
Properties
CAS No. |
84671-43-2 |
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Molecular Formula |
C23H24ClN3O2S |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-26-18(14-25-23(27)16-6-4-3-5-7-16)13-24-22(17-10-11-29-15-17)20-9-8-19(28-2)12-21(20)26;/h3-12,15,18H,13-14H2,1-2H3,(H,25,27);1H |
InChI Key |
JVHHAGRUKSOQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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